2-(Pyrrolidin-1-yl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-6-10-9(5-1)12-11(14-10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFFUAQBZZXGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303511 | |
| Record name | 2-(1-Pyrrolidinyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19983-29-0 | |
| Record name | 2-(1-Pyrrolidinyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Pyrrolidinyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Pyrrolidin 1 Yl Benzo D Thiazole and Its Analogues
Foundational Synthetic Approaches to the Benzothiazole (B30560) Heterocycle
The construction of the benzothiazole scaffold is a mature field in organic synthesis, with a variety of established methods.
Classical Condensation and Cyclization Methodologies
Historically, the synthesis of benzothiazoles has been dominated by the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. One of the most fundamental methods involves the reaction of 2-aminothiophenol with carboxylic acids or their derivatives like acyl chlorides and esters. ekb.egnih.gov This reaction typically requires high temperatures and often utilizes a dehydrating agent such as polyphosphoric acid (PPA) to facilitate the final cyclization step. ekb.eg
Another classical route is the condensation of 2-aminothiophenol with aldehydes, which proceeds through a benzothiazoline (B1199338) intermediate. ekb.eg This intermediate is then oxidized to the aromatic benzothiazole. A plausible mechanism involves the initial nucleophilic attack of the amino group on the aldehyde's carbonyl carbon, followed by cyclization and subsequent oxidation to furnish the benzothiazole ring. ekb.eg
The Jacobson-Hugershoff synthesis offers an alternative pathway, involving the cyclization of N-(2-halophenyl)thioamides. This method is particularly useful for accessing benzothiazole derivatives that may not be readily available through other means.
A summary of representative classical methods is presented below:
Table 1: Classical Benzothiazole Synthesis Methods| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophenol, Carboxylic Acid | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzothiazole | ekb.eg |
| 2-Aminothiophenol, Aldehyde | Oxidizing Agent (e.g., air) | 2-Substituted Benzothiazole | ekb.eg |
| 2-Aminothiophenol, β-Ketoester | Catalyst, Heat | 2-Substituted Benzothiazole | ekb.eg |
| Substituted Aniline, KSCN | Bromine, Chloroform | 2-Aminobenzothiazole (B30445) | nih.gov |
Evolution of Modern Benzothiazole Synthesis
Modern synthetic chemistry has driven the development of more efficient, milder, and environmentally benign methods for benzothiazole synthesis. These approaches often feature the use of advanced catalytic systems and alternative energy sources. nih.gov
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the condensation reactions, drastically reducing reaction times from hours to minutes and often improving yields. mdpi.com For instance, the condensation of 2-aminothiophenol and aldehydes can be efficiently carried out under microwave irradiation, sometimes on solid supports like silica (B1680970) gel or using amberlite IR120 resin as a catalyst. mdpi.com
Transition-metal catalysis, particularly with palladium and copper, has enabled novel C-H functionalization and cross-coupling strategies for benzothiazole synthesis. nih.gov Green chemistry principles have also been influential, promoting the use of recyclable catalysts, solvent-free conditions, or aqueous media. ekb.eg For example, the condensation of 2-aminothiophenol with aromatic aldehydes has been successfully achieved using catalysts like Zn(OAc)₂ under solvent-free conditions or with sulphated tungstate (B81510) under ultrasound irradiation. ekb.eg
Introduction of the Pyrrolidin-1-yl Substituent at the C2 Position
The installation of the pyrrolidine (B122466) moiety at the C2-position of the benzothiazole ring is a key step in the synthesis of the target compound. This is typically achieved through nucleophilic substitution or via multicomponent strategies.
Direct Amination and Nucleophilic Substitution Strategies
The most direct route to 2-(pyrrolidin-1-yl)benzo[d]thiazole involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C2 position by pyrrolidine. The common precursor for this reaction is 2-chlorobenzothiazole (B146242) or 2-bromobenzothiazole. The reaction is typically performed by heating the 2-halobenzothiazole with pyrrolidine, often in a solvent and sometimes in the presence of a base to neutralize the hydrohalic acid formed.
While specific examples detailing the synthesis of this compound are not abundant in the provided search results, the general reactivity of 2-halobenzothiazoles towards nucleophiles is well-established. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, represent a powerful and general method for forming C-N bonds and could be applied to the synthesis of this compound from 2-halobenzothiazoles and pyrrolidine.
Multicomponent Reaction Pathways for Pyrrolidinylbenzothiazole Formation
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While a direct MCR for this compound is not explicitly detailed, related reactions provide a proof of concept. For example, a four-component reaction involving 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and pyrrolidine has been shown to produce functionalized 2-pyrrolidinones containing a benzothiazolyl unit. ekb.eg Although this specific reaction yields a more complex structure, it demonstrates the feasibility of incorporating both the benzothiazole and pyrrolidine moieties in a one-pot synthesis.
Another potential multicomponent approach could involve the reaction of 2-aminothiophenol, an amine (pyrrolidine), and a suitable one-carbon synthon, potentially under oxidative conditions, to construct the desired 2-aminobenzothiazole derivative directly.
Synthesis of Substituted this compound Derivatives
The synthesis of analogues of this compound bearing substituents on the benzene (B151609) ring can be achieved by two main strategies: by using a pre-substituted starting material or by functionalizing the core heterocyclic structure.
The most straightforward method is to start with a substituted 2-aminothiophenol. mdpi.com These precursors can be prepared through various established routes. The substituted 2-aminothiophenol can then be subjected to the synthetic sequences described above to first form the substituted benzothiazole ring, followed by the introduction of the pyrrolidinyl group at the C2 position. For instance, a substituted 2-aminothiophenol can be condensed with an aldehyde to form a substituted 2-arylbenzothiazole, which can then be converted to the corresponding 2-chloro derivative and subsequently reacted with pyrrolidine.
Alternatively, direct functionalization of the this compound molecule can be envisioned through electrophilic aromatic substitution reactions such as nitration, halogenation, or acylation. The position of the new substituent would be directed by the electronic properties of the fused ring system. For example, the synthesis of a nitro-substituted derivative could potentially be achieved by treating this compound with a nitrating agent.
A representative synthesis of a substituted derivative is outlined below:
Table 2: Synthesis of a Substituted 2-(Benzo[d]thiazol-2-yl) Derivative| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminobenzenethiol | 4-Nitrobenzaldehyde | NH₄Cl, DMSO, 120°C, 8h | 2-(4-Nitrophenyl)benzo[d]thiazole | nih.gov |
| 2-(4-Nitrophenyl)benzo[d]thiazole | Tin(II) chloride, Ethanol (B145695) | N₂ atmosphere | 4-(Benzo[d]thiazol-2-yl)aniline | nih.gov |
This table illustrates the synthesis of an amino-substituted benzothiazole, which could then be further modified. A similar strategy starting with a substituted 2-aminothiophenol would yield a benzothiazole with substituents on the benzene ring, which could then be converted to the target 2-pyrrolidinyl derivative.
Regioselective Functionalization of the Benzenoid Ring
The targeted introduction of functional groups onto the benzenoid (benzene) ring of the benzothiazole scaffold is a key strategy for modifying the properties of these compounds. While direct electrophilic aromatic substitution on the electron-poor benzothiazole ring can be challenging, often requiring harsh conditions and yielding mixtures of products, modern synthetic methods offer more precise control. nih.gov
One powerful technique is the use of directing groups to guide the functionalization to specific positions. For instance, an installed pyrimidyl group can direct C-H functionalization to the C4 and C6 positions of a 2,1,3-benzothiadiazole (B189464) (BTD) core, a related heterocyclic system. nih.gov Another significant advancement is the use of iridium-catalyzed C-H borylation, which allows for the regioselective introduction of a boryl group at the C5 or C4 and C6 positions of BTD. nih.gov This borylated intermediate is highly versatile and can be further modified through various cross-coupling reactions, enabling the introduction of a wide array of substituents at previously inaccessible positions. nih.gov
Furthermore, the generation of heteroarynes, such as those derived from benzothiazoles, opens up possibilities for regioselective trapping with various reagents. The regioselectivity of these trapping reactions can often be rationalized by the Aryne Distortion Model, which predicts that the incoming nucleophile will preferentially attack the more linear carbon atom of the distorted triple bond. nih.gov A study on the regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles demonstrated the controlled formation of a specific geometric isomer. scispace.com
Chemical Modifications of the Pyrrolidine Ring
Synthetic strategies for modifying the pyrrolidine ring are diverse. A multi-step synthesis can be employed to introduce various functional groups. For instance, pyridin-2-yl-4-oxobutanal derivatives can react with (R)-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives, which can then be further functionalized. nih.gov Another approach involves the 1,3-dipolar cycloaddition between an amine derivative and an acrylate, followed by the introduction of various aromatic rings onto the pyrrolidine nitrogen. nih.gov This method has been used to synthesize a series of benzimidazole (B57391) carboxamides bearing a functionalized pyrrolidine nucleus. nih.gov The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives has also been achieved through the reaction of 2-pyrrolidinone (B116388) derivatives with nucleophilic amines. beilstein-journals.org
Advanced Synthetic Techniques and Sustainable Chemistry Principles
The synthesis of this compound and its analogues has benefited from the adoption of advanced synthetic techniques and a growing emphasis on sustainable chemistry. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign methods.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation offers several advantages, including rapid and uniform heating, which can lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles. arkat-usa.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzothiazole and pyrrolidine derivatives. arkat-usa.orgnih.govlew.ro
For instance, the synthesis of 2-(4-bromophenyl)benzo[d]thiazole, a key intermediate for further derivatization, has been efficiently carried out using a domestic microwave oven, demonstrating a cost-effective and time-saving approach. researchgate.nethpu2.edu.vn Microwave irradiation has also been employed in the one-pot, three-component synthesis of thiazolyl-pyridazinediones and benzo[f]pyrrolo[1,2-a]quinoline derivatives, showcasing its utility in constructing complex molecular architectures. lew.ronih.gov In some cases, microwave-assisted reactions can be performed under solvent-free conditions, further enhancing their green credentials. arkat-usa.org The synthesis of 2,5-bis(pyrazol-4-yl) nih.govresearchgate.netthiazolo[5,4-d] nih.govresearchgate.netthiazoles from pyrazole-4-carbaldehydes and dithiooxamide (B146897) has also been achieved using a one-pot microwave-assisted method. umich.edu
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. whiterose.ac.uk This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst. whiterose.ac.uk
The Suzuki-Miyaura coupling has been extensively used to synthesize derivatives of 2-arylbenzothiazoles. researchgate.nethpu2.edu.vn For example, 2-(4-bromophenyl)benzo[d]thiazole can be coupled with various arylboronic acids to generate a library of 2-arylbenzothiazole derivatives with high yields (80-95%). researchgate.nethpu2.edu.vn The versatility of this reaction allows for the introduction of a wide range of substituents onto the benzothiazole core, enabling the fine-tuning of its electronic and steric properties. The synthesis of α-borylated pyrrolidines has been explored for their potential use in Suzuki-Miyaura cross-coupling reactions to form α-arylated pyrrolidines. whiterose.ac.uk
Green Chemistry Considerations in Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives to minimize environmental impact. mdpi.combohrium.comnih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.net
One of the most common green approaches is the condensation reaction of 2-aminothiophenol with various aldehydes, ketones, acids, or acyl chlorides. mdpi.combohrium.com Researchers have explored various green catalysts for this transformation, including commercial laccases and tin(II) pyrophosphate (SnP₂O₇), which can be reused multiple times without significant loss of activity. mdpi.com The use of a mixture of H₂O₂/HCl in ethanol at room temperature also provides an efficient and greener route to benzothiazole derivatives. mdpi.com
Furthermore, the use of ionic liquids, such as pyrrolidinium (B1226570) acetate, as recyclable catalysts under solvent-free conditions at room temperature represents a significant step towards sustainable synthesis. researchgate.net The utilization of carbon dioxide (CO₂) as a C1 source in the synthesis of benzothiazoles is another innovative and environmentally friendly approach. mdpi.combohrium.com These green synthetic methods not only reduce the reliance on toxic reagents and harsh conditions but also often lead to improved reaction efficiency and easier product isolation. bohrium.com
Biological Activities and Pharmacological Potential of 2 Pyrrolidin 1 Yl Benzo D Thiazole Derivatives
Antimicrobial and Anti-Infective Efficacy of 2-(Pyrrolidin-1-yl)benzo[d]thiazole Derivatives
The structural motif of this compound has proven to be a versatile scaffold for the development of new antimicrobial agents. These compounds have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.
Antibacterial Activity Profiles
Derivatives of this compound have been investigated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit moderate to significant antibacterial effects.
One study synthesized a series of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks and evaluated their antibacterial activity against several bacterial strains. The compounds displayed moderate activity, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 to 500 µg/mL against strains such as Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, Bacillus subtilis, and Aeromonas hydrophila. mersin.edu.tr In another study, a specific thiazole-based pyrrolidine (B122466) derivative, compound (11), demonstrated selective antibacterial activity against Gram-positive bacteria, specifically S. aureus and B. cereus, with inhibition zones of 30.53 ± 0.42 mm and 21.70 ± 0.36 mm at a concentration of 400 µg, respectively. researchgate.netbiointerfaceresearch.com This selectivity is often attributed to the differences in the cell wall structure between Gram-positive and Gram-negative bacteria. biointerfaceresearch.com
The incorporation of different substituents on the benzothiazole (B30560) or pyrrolidine rings has been shown to influence the antibacterial potency. For instance, the presence of a diethylamino group at the 4th position of a benzylidene ring attached to a benzothiazole structure was found to enhance antibacterial activity. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |
| Functionalized 2-(pyrrolidin-1-yl)thiazoles | S. aureus, E. coli, A. baumannii, B. subtilis, A. hydrophila | MIC: 62.5-500 µg/mL | mersin.edu.tr |
| Compound (11) | S. aureus | 30.53 ± 0.42 mm inhibition zone (400 µg) | researchgate.netbiointerfaceresearch.com |
| Compound (11) | B. cereus | 21.70 ± 0.36 mm inhibition zone (400 µg) | researchgate.netbiointerfaceresearch.com |
| Compound (11) | B. cereus | 8.97 ± 0.31 mm inhibition zone (160 µg) | researchgate.net |
| Schiff base with diethylamino group | K. pneumoniae | MIC: 0.4–0.8 μg/ml | nih.gov |
Antifungal Properties
The antifungal potential of this compound derivatives has also been a subject of investigation. Certain derivatives have shown promising activity against various fungal pathogens, particularly Candida species.
For instance, a series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong antifungal effects against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov The minimum fungicidal concentration (MFC) values were typically 2- to 4-fold higher than the MIC values. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell wall. nih.gov Furthermore, some succinimide-maleimide derivatives containing a pyrrolidine-2,5-dione core have shown potential antimicrobial activity against Enterococcus faecalis and Candida albicans. uobasrah.edu.iq
Table 2: Antifungal Activity of this compound and Related Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC/MFC) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | MIC: 0.008–7.81 µg/mL, MFC: 0.015–31.25 µg/mL | nih.gov |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (reference strains) | MIC: 0.015–3.91 µg/mL, MFC: 0.015–15.62 µg/mL | nih.gov |
| Succinimide-maleimide derivatives (5a, 5g) | Enterococcus faecalis, Candida albicans | Potential antimicrobial activity | uobasrah.edu.iq |
Antimycobacterial and Anti-Tubercular Investigations
Several studies have highlighted the potential of this compound derivatives as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
In one study, a series of functionalized 2-(pyrrolidin-1-yl)thiazole derivatives demonstrated good anti-TB activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 3.90 to 62.5 µg/mL. mersin.edu.tr Notably, some of these compounds showed better activity than the standard drug ethambutol. mersin.edu.tr Another study on pyrrole-thiazolidin-4-one hybrids revealed that compounds with a 5-methylthiazole (B1295346) moiety were more active than those with a 4-methylthiazole (B1212942) moiety. nih.gov Specifically, compounds 48a and 48k, bearing phenyl and 3,4-dimethylphenyl substituents, respectively, exhibited excellent activity with an MIC of 0.5 µg/mL. nih.gov
Table 3: Antimycobacterial Activity of this compound Derivatives
| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |
| Functionalized 2-(pyrrolidin-1-yl)thiazoles | M. tuberculosis H37Rv | 3.90-62.5 µg/mL | mersin.edu.tr |
| Pyrrole-thiazolidin-4-one hybrids (48a, 48k) | M. tuberculosis H37Rv | 0.5 µg/mL | nih.gov |
| 2-iminothiazolidin-4-one derivative (52a) | Replicating M. tuberculosis H37Rv | 3.03 µg/mL | nih.gov |
Antimalarial Studies
The thiazole (B1198619) scaffold, a key component of the title compound, has been identified as a promising structure for the development of new antimalarial agents. nih.gov Research has shown that derivatives containing the thiazole ring can exhibit significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
While specific studies focusing solely on this compound in antimalarial research are limited in the provided context, the broader class of thiazole derivatives has shown promise. For example, alkoxyphthalimide derivatives of thiazolidinopyrimidines were found to have significant antimalarial activity, which was enhanced by the presence of a chloro group at the para-position and an increase in the length of the alkyl chain in the alkoxyphthalimide group. nih.gov This highlights the potential for structural modifications of the this compound core to yield potent antimalarial compounds.
Anticancer and Antineoplastic Research Endeavors
In addition to their antimicrobial properties, this compound derivatives have emerged as a significant area of interest in anticancer research. These compounds have been shown to possess cytotoxic and antiproliferative effects against various cancer cell lines.
In Vitro Cytotoxicity and Antiproliferative Mechanisms
Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. The antiproliferative activity of these compounds is often attributed to their ability to interfere with critical cellular processes, such as tubulin polymerization.
For instance, a novel series of 2,4-disubstituted thiazole derivatives were evaluated for their anticancer action as tubulin polymerization inhibitors. One compound, in particular, was found to be a more effective inhibitor of tubulin polymerization than the reference compound combretastatin (B1194345) A-4. frontiersin.org In another study, certain succinimide-maleimide derivatives with a pyrrolidine-2,5-dione core, specifically compounds 5i and 5l, showed high potential activity against the MCF-7 breast cancer cell line with IC50 values of 1.496 and 1.831 µM, respectively. uobasrah.edu.iq The antiproliferative effects of some 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were also investigated, with compounds 6a, 7e, and 7g showing potent activity against all tested carcinoma cell lines. nih.gov
It is important to note that some of these compounds have shown selectivity, being cytotoxic to cancer cells while exhibiting minimal toxicity to normal cell lines. For example, some thiazole-pyrrolidine derivatives showed no toxicity effects on L929 normal cells at the tested concentrations. biointerfaceresearch.com
Table 4: In Vitro Anticancer Activity of this compound and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 2,4-disubstituted thiazole derivative (IV) | Human cancer cell lines | IC50: 2.00 ± 0.12 μM (tubulin polymerization) | frontiersin.org |
| Succinimide-maleimide derivative (5i) | MCF-7 (Breast cancer) | IC50: 1.496 µM | uobasrah.edu.iq |
| Succinimide-maleimide derivative (5l) | MCF-7 (Breast cancer) | IC50: 1.831 µM | uobasrah.edu.iq |
| Thiazole-2-acetamide derivative (10a) | Human cancer cell lines | GI50: 6 μM | frontiersin.org |
| Thiazole-2-acetamide derivative (10o) | Human cancer cell lines | GI50: 7 μM | frontiersin.org |
| Thiazole-2-acetamide derivative (13d) | Human cancer cell lines | GI50: 8 μM | frontiersin.org |
| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione (6a, 7e, 7g) | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity | nih.gov |
Modulatory Effects on Cellular Pathways and Enzyme Targets (e.g., Tyrosine Kinases, Topoisomerases, CENP-E)
The benzothiazole scaffold is a versatile structure in medicinal chemistry, with derivatives showing activity against a range of enzyme targets. One such target is the centromere-associated protein E (CENP-E), a kinesin motor protein essential for the mitotic progression of the cell cycle, making it a potential target for anticancer drugs. nih.gov
Through the screening of chemical libraries, benzo[d]pyrrolo[2,1-b]thiazole derivatives have been identified as novel inhibitors of CENP-E. nih.gov One particular compound, referred to as compound 1 in studies, was found to selectively inhibit the microtubule-stimulated ATPase activity of the CENP-E motor domain. nih.gov This inhibition was shown to be ATP-competitive, distinguishing its mechanism from other known CENP-E inhibitors like GSK923295. nih.gov The inhibitory action of this benzo[d]pyrrolo[2,1-b]thiazole derivative on CENP-E leads to cell cycle arrest at mitosis by interfering with proper chromosome alignment, ultimately inducing apoptotic cell death. nih.gov This activity was more pronounced in tumor-derived cell lines (HeLa and HCT116) compared to non-cancerous cells. nih.gov These findings highlight such derivatives as lead compounds for the development of new kinesin-targeting anticancer agents. nih.gov
Furthermore, other related thiazole derivatives have been investigated as dual inhibitors targeting enzymes relevant to cancer, such as PI3Kα and HDAC6. nih.gov For instance, a series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives were found to possess dual-target inhibitory activities against these enzymes. nih.gov
Neuropharmacological and Central Nervous System Applications
The structural features of this compound derivatives make them promising candidates for addressing complex neurodegenerative disorders, which are often multifactorial. tandfonline.comnih.gov Research has focused on their ability to interact with multiple biological targets implicated in diseases like Alzheimer's disease (AD). tandfonline.comnih.govtandfonline.com
A deficiency in cholinergic neurotransmission is a key feature of Alzheimer's disease. nih.gov Consequently, the inhibition of cholinesterase enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a primary therapeutic strategy. Several this compound derivatives have been evaluated for their cholinesterase inhibitory potential. tandfonline.comnih.govresearchgate.net
In one study, pyrrolidine-containing derivatives were found to be among the most potent compounds against AChE. uniba.it Specifically, a derivative with a two-methylene group spacer (compound 3b) was the strongest inhibitor of AChE with an IC₅₀ value of 0.44 µM. uniba.it Another compound, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (compound 3s), showed potent inhibition against both AChE and BuChE, with IC₅₀ values of 6.7 µM and 2.35 µM, respectively. tandfonline.comnih.gov
Other research efforts have synthesized benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives. nih.govresearchgate.net Within this series, compounds N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c) and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h) demonstrated good inhibitory potency against BuChE, with IC₅₀ values of 15.12 μM and 12.33 μM, respectively. nih.govresearchgate.net However, these designed derivatives were found to be poorly active against AChE at a concentration of 100 μM. nih.govresearchgate.net
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 3b | AChE | 0.44 µM | uniba.it |
| Compound 3s | AChE | 6.7 µM | tandfonline.comnih.gov |
| BuChE | 2.35 µM | ||
| Compound 2c | BuChE | 15.12 µM | nih.govresearchgate.net |
| Compound 2h | BuChE | 12.33 µM |
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters. The inhibition of MAO-B is particularly relevant for neurodegenerative diseases as it can increase dopamine (B1211576) levels and reduce oxidative stress. mdpi.com Derivatives of this compound have shown selective inhibitory activity against MAO-B. tandfonline.comnih.govresearchgate.net
For example, compounds 2c (N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide) and 2h (N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide) exhibited selective MAO-B inhibitory effects, with inhibition rates of 60.10% and 66.30% at a 100 μM concentration, respectively, while showing poor activity against MAO-A. nih.govresearchgate.net The compound 3s also demonstrated significant MAO-B inhibition with an IC₅₀ value of 1.6 µM. tandfonline.comnih.gov
| Compound | Target Enzyme | Inhibitory Activity | Reference |
|---|---|---|---|
| Compound 2c | MAO-B | 60.10% inhibition at 100 µM | nih.govresearchgate.net |
| Compound 2h | MAO-B | 66.30% inhibition at 100 µM | |
| Compound 3s | MAO-B | IC₅₀ = 1.6 µM | tandfonline.comnih.gov |
The histamine (B1213489) H3 receptor (H3R) is a G protein-coupled receptor that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine. nih.gov This makes H3R an attractive target for treating cognitive disorders. Benzothiazole-based derivatives have been investigated as a privileged scaffold for developing H3R ligands. tandfonline.comnih.govtandfonline.com
In a series of synthesized compounds, the inclusion of a pyrrolidine ring afforded ligands with high affinity for H3R. tandfonline.comuniba.it Compound 3s, which features a pyrrolidine moiety, showed the highest affinity in its specific series, with a Ki value of 0.036 μM. tandfonline.comnih.govuniba.it Other pyrrolidine analogues with different spacer lengths also demonstrated significant affinity, with Ki values of 0.038 μM (compound 3h) and 0.059 μM (compound 3n). uniba.it
| Compound | Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Compound 3s | H₃R | 0.036 µM | tandfonline.comnih.govuniba.it |
| Compound 3h | H₃R | 0.038 µM | uniba.it |
| Compound 3n | H₃R | 0.059 µM |
Given the complex and multifactorial nature of neurodegenerative diseases like AD, the "one-target, one-molecule" approach is often insufficient. tandfonline.comnih.gov This has led to the development of multitarget-directed ligands (MTDLs), which are single compounds designed to interact with multiple biological targets simultaneously. tandfonline.comnih.govresearchgate.net The this compound scaffold has proven to be an excellent foundation for designing such MTDLs. tandfonline.comnih.govresearchgate.net
Compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) is a prime example of a promising MTDL. tandfonline.comnih.govtandfonline.com It effectively combines high-affinity H3R antagonism (Ki = 0.036 μM) with potent inhibition of BuChE (IC₅₀ = 2.35 µM), AChE (IC₅₀ = 6.7 µM), and MAO-B (IC₅₀ = 1.6 µM). tandfonline.comnih.govuniba.it This profile suggests that such compounds could offer an improved therapeutic alternative for AD by simultaneously addressing cholinergic deficiency, neurotransmitter balance, and other pathological factors. tandfonline.comnih.gov The fusion technique used to create these MTDLs paves the way for further studies aimed at designing potent inhibitors for the treatment of neurodegenerative disorders. nih.govresearchgate.net
Anti-Inflammatory and Analgesic Properties
The benzothiazole nucleus is a key pharmacophore in compounds exhibiting anti-inflammatory and analgesic activities. rjeid.comnih.govbiomedpharmajournal.orgresearchgate.net The mechanism for these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory pathway. preprints.orgpreprints.org
In silico and in vitro studies have been conducted on various benzo[d]thiazol-2-amine derivatives to evaluate their potential as anti-inflammatory and analgesic agents. rjeid.compreprints.orgpreprints.orgresearchgate.net Molecular docking studies have explored the binding affinity of these derivatives to COX-1 and COX-2 enzymes. rjeid.compreprints.orgresearchgate.net For instance, certain synthesized benzo[d]thiazol-2-amine derivatives showed higher binding affinity for COX-1 than the standard drug diclofenac (B195802) sodium. rjeid.compreprints.org In vitro enzyme inhibition assays confirmed that specific derivatives exhibited significant inhibitory action against both COX-1 and COX-2. preprints.orgresearchgate.net
Animal models, such as the carrageenan-induced rat paw edema model, have been used to confirm the anti-inflammatory activity, while the hot plate method has been used to assess analgesic effects. biomedpharmajournal.orgpreprints.org Research has indicated that certain derivatives, such as compounds designated G10 and G11 in one study, exhibited significant anti-inflammatory and analgesic responses, respectively. preprints.orgresearchgate.net These findings suggest that the benzo[d]thiazole scaffold is a promising platform for developing future therapeutics for pain and inflammation. rjeid.comresearchgate.net
Diverse Biological Activities and Therapeutic Explorations
The unique structural features of this compound derivatives have prompted researchers to investigate their efficacy across a spectrum of biological targets. These explorations have revealed potential applications in managing metabolic disorders, combating oxidative stress, inhibiting viral replication, and modulating key enzymatic pathways.
Antidiabetic Potential and Metabolic Regulation
Derivatives of the thiazole and benzothiazole nucleus have been investigated for their potential in managing diabetes mellitus. Thiazolidinediones, a class of drugs containing a thiazolidine (B150603) ring, are well-known for their insulin-sensitizing effects. Research into other thiazole derivatives has shown promise in regulating blood glucose levels through various mechanisms.
One key area of investigation is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase. By inhibiting this enzyme, the rate of glucose release from complex carbohydrates is slowed, leading to better glycemic control. Additionally, some thiazole derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones responsible for stimulating insulin (B600854) secretion.
While the broader class of thiazole derivatives has shown antidiabetic potential, specific studies on this compound derivatives in this context are emerging. The structural similarity to other active compounds suggests that this scaffold could be a promising starting point for the development of new antidiabetic agents.
Antioxidant Activity and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in numerous diseases. Benzothiazole derivatives have demonstrated notable antioxidant properties, capable of scavenging free radicals and reducing oxidative damage.
The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Studies on various benzothiazole derivatives have confirmed their ability to mitigate lipid peroxidation and protect cells from oxidative damage. Specifically, research on 2-(1H-pyrrol-2-yl)benzothiazole has highlighted its potential as an antioxidant agent. The pyrrolidine ring in this compound derivatives may also contribute to their antioxidant profile.
Anti-HIV Activity
The global effort to combat Human Immunodeficiency Virus (HIV) has led to the exploration of a wide range of chemical entities for their antiviral properties. Benzothiazole derivatives have emerged as a class of compounds with potential anti-HIV activity.
Research has shown that certain N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives exhibit moderate to potent activity against the wild-type HIV-1 strain. The mechanism of action for some of these derivatives involves the inhibition of HIV-1 reverse transcriptase, a crucial enzyme for viral replication. While direct studies on the anti-HIV activity of this compound are limited, the established antiviral potential of the benzothiazole scaffold makes this a promising area for future investigation.
Other Significant Enzyme Inhibition (e.g., Dipeptidyl Peptidase-IV, Poly(ADP-ribose) Polymerase)
Beyond their roles in metabolic and viral diseases, this compound derivatives are being investigated for their ability to inhibit other key enzymes implicated in various pathologies.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: As mentioned in the context of antidiabetic potential, DPP-IV is a significant therapeutic target. The inhibition of DPP-IV by thiazole-containing compounds has been a subject of considerable research. The development of potent and selective DPP-IV inhibitors from this chemical class could offer new therapeutic options for type 2 diabetes.
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are involved in DNA repair and have become important targets in cancer therapy. The inhibition of PARP can lead to the death of cancer cells, particularly in tumors with existing DNA repair defects. While research on PARP inhibitors has explored various heterocyclic scaffolds, including benzimidazole (B57391) derivatives, the potential of this compound derivatives as PARP inhibitors remains an area for further exploration.
Other Enzyme Inhibition: Benzothiazole derivatives have also been shown to inhibit other enzymes such as monoamine oxidase-B (MAO-B), which is relevant for neurodegenerative diseases, and c-Jun N-terminal kinase (JNK).
Table of Investigated Biological Activities of Benzothiazole and Pyrrolidine Derivatives
| Biological Activity | Target/Mechanism | Derivative Class | Key Findings |
| Antidiabetic | α-Amylase Inhibition | Thiazolidinedione derivatives | Potent inhibition of α-amylase, suggesting a role in postprandial hyperglycemia management. |
| DPP-IV Inhibition | Thiazole-sulfonamide derivatives | Some derivatives showed potent DPP-IV inhibition, comparable to the standard drug Sitagliptin. | |
| Antioxidant | Free Radical Scavenging | Benzothiazol-2-yl-hydrazone derivatives | Several compounds exhibited promising antioxidant activity, superior to ascorbic acid in some cases. |
| Oxidative Stress Reduction | 2-(1H-Pyrrol-2-Yl)benzothiazole | Demonstrated potential to ameliorate oxidative damage. | |
| Anti-HIV | HIV-1 Inhibition | N-1,3-benzo[d]thiazol-2-yl-acetamide derivatives | Showed moderate to potent activity against wild-type HIV-1. |
| Reverse Transcriptase Inhibition | Thiadiazole derivatives | Acted as non-nucleoside reverse transcriptase inhibitors. | |
| Enzyme Inhibition | DPP-IV Inhibition | β-aminoacylpiperidines with fused thiazole | Potent and selective inhibition of DPP-IV was achieved. |
| MAO-B Inhibition | Benzothiazole-propanamide derivatives | Exhibited selective inhibitory effects against MAO-B. |
Structure Activity Relationships Sar and Mechanistic Insights
Comprehensive Structure-Activity Relationship (SAR) Studies of 2-(Pyrrolidin-1-yl)benzo[d]thiazole Analogues
The exploration of the structure-activity relationships (SAR) of this compound and its analogues has been a focal point of research, aiming to delineate the precise structural features that govern their biological activities. These studies systematically investigate how modifications to different parts of the molecule impact its pharmacological efficacy, providing a roadmap for the design of more potent and selective compounds.
Influence of the Pyrrolidine (B122466) Moiety on Pharmacological Efficacy
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule. nih.gov Its non-planar nature, often described as "pseudorotation," allows for a greater diversity in spatial arrangements of substituents, which can significantly influence binding to biological targets. nih.gov
In the context of this compound analogues, the pyrrolidine moiety plays a crucial role in determining pharmacological efficacy. The nitrogen atom within the pyrrolidine ring imparts basicity to the scaffold, a property that can be modulated by substituents on the ring. nih.gov For instance, studies on pyrrolidine-based inhibitors have shown that the stereochemistry and the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov
Research on a series of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors demonstrated that substitutions on the pyrrolidine ring could modulate activity. nih.gov Specifically, the introduction of a pyrrolidine group at certain positions of a core scaffold resulted in improved inhibitory activity compared to other cyclic amines like piperidine. nih.gov This highlights the specific favorable interactions that the pyrrolidine ring can establish within the binding pocket of a target protein.
Furthermore, the synthesis of various pyrrolidine-containing heterocyclic compounds has been a subject of extensive research, underscoring the importance of this moiety in generating biologically active molecules. mdpi.com The introduction of a pyrrolidine ring into a drug molecule can enhance its water solubility and its binding affinity to proteins through hydrogen bonding involving the pyrrolidine's NH group. mdpi.com
The following table summarizes the influence of the pyrrolidine moiety on the activity of certain compounds, based on available research data.
| Compound/Analogue | Modification on Pyrrolidine Moiety | Observed Effect on Activity | Reference |
| Pyrrolidine Sulfonamides | Fluorophenyl substituents at position 3 | Better in vitro potency | nih.gov |
| 1-(Furan-2-ylmethyl)pyrrolidine Analogues | Pyrrolidine at position 3 or 4 of a phenyl ring | Improved IC50 values | nih.gov |
| Benzimidazole (B57391) Carboxamides | Various aromatic rings on the pyrrolidine nitrogen | Varied inhibition of PARP-1 and -2 | nih.gov |
Impact of Substituent Variations on the Benzothiazole (B30560) Nucleus
The benzothiazole nucleus is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Modifications to this core structure have been extensively studied to enhance the biological activities of its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
Substitutions at various positions of the benzothiazole ring have been shown to significantly influence the pharmacological profile. For example, in a study of benzothiazole derivatives as anticancer agents, substitutions at the 2- and 6-positions displayed significant cytotoxic potential. nih.gov The introduction of a nitro group, a common functional group in medicinal chemistry, at certain positions has also been noted for its potential to enhance activity. nih.gov
In the development of inhibitors for various kinases, the benzothiazole core has served as a key structural element. nih.gov For instance, in the design of VEGFR-2 and BRAF kinase inhibitors, the benzothiazole moiety has been used as a congener of existing drugs, where it can act as a hinge binder or a central linker. nih.gov
The electronic properties of substituents on the benzothiazole ring are also critical. Electron-withdrawing groups have been shown to have a different impact on activity compared to electron-donating groups. For example, in a series of benzothiazole derivatives evaluated for antifungal activity, the presence of a hydrogen atom at the 6-position of the benzothiazole ring was more advantageous than an electron-withdrawing group. nih.gov
The table below provides examples of how different substituents on the benzothiazole nucleus affect the activity of the compounds.
| Compound Series | Substituent and Position on Benzothiazole Ring | Impact on Activity | Reference |
| Anticancer Benzothiazoles | Substitutions at 2,6-positions | Significant anticancer potential | nih.gov |
| Anticancer Benzothiazoles | Nitro group at an unspecified position | Captured attention for potential activity enhancement | nih.gov |
| Antifungal Benzothiazoles | Hydrogen at position 6 | More advantageous than an electron-withdrawing group | nih.gov |
| Kinase Inhibitors | Benzothiazole as a core scaffold | Acts as a hinge binder or central linker | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity. wu.ac.th
QSAR studies on benzothiazole derivatives and related heterocyclic systems have been conducted to guide the design of more potent molecules. wu.ac.th These studies typically involve the calculation of various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. nih.gov Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build the QSAR model. wu.ac.th
For instance, a QSAR study on a series of thiazole (B1198619) derivatives identified key descriptors like molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J) as being important for their biological activity. The resulting models, validated through various internal and external validation techniques, can then be used to predict the activity of new analogues.
The applicability domain of a QSAR model is an important concept, defining the chemical space in which the model's predictions are reliable. This is often visualized using a Williams plot, which helps to identify outliers and compounds that fall outside the model's domain.
While specific QSAR models for this compound were not found in the provided search results, the principles of QSAR have been applied to similar structures, demonstrating the utility of this approach in the drug discovery process. wu.ac.thnih.govnih.govscispace.com
Advanced Computational Chemistry and In Silico Methodologies
In recent years, computational methods have become indispensable in the drug discovery and development process, offering a time- and cost-effective alternative to traditional experimental approaches. veterinaria.org These in silico techniques are widely used to predict the interaction of small molecules with biological targets and to evaluate their pharmacokinetic properties.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the binding mode of a ligand and the key interactions that stabilize the ligand-protein complex.
For benzothiazole derivatives, molecular docking studies have been employed to elucidate their binding mechanisms with various protein targets, including enzymes and receptors implicated in cancer and other diseases. nih.govveterinaria.orgnih.govresearchgate.net For example, in a study of benzothiazole-fused 1,3,4-oxadiazole (B1194373) derivatives as potential anticancer agents, molecular docking was used to predict their binding to the estrogen receptor-alpha (ER-alpha). veterinaria.org The results showed that several analogues had very good molecular docking scores, in some cases better than the standard drugs Tamoxifen and Raloxifene. veterinaria.orgresearchgate.net
The interaction profiling from docking studies can reveal crucial details such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the active site of the protein. This information is invaluable for the rational design of new inhibitors with improved affinity and selectivity.
The following table presents a summary of molecular docking studies performed on benzothiazole analogues, highlighting the target protein and the key findings.
| Compound Series | Target Protein (PDB ID) | Key Findings from Molecular Docking | Reference |
| Benzothiazole fused 1,3,4-oxadiazole derivatives | ER-alpha (3ERT) | Five analogues showed very good mol-dock scores, some better than standard drugs. | veterinaria.orgresearchgate.net |
| Thiazolyl-pyrazoline derivatives | HER-2 | Docking simulation helped to determine the probable binding model of the most potent compound. | nih.gov |
| Benzothiazole hybrids | VEGFR-2 and BRAF Kinase | Molecular docking was used to determine the molecular interaction between the most active drugs and the targets. | nih.gov |
| Quinoline-pyrido[2,3-d]pyrimidinone derivatives | KPC-2 carbapenemase | Several compounds demonstrated favorable binding energies. | mdpi.com |
Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities before significant resources are invested in their development. veterinaria.org Various computational tools and web servers, such as SwissADME and ProTox II, are used to predict a wide range of properties. veterinaria.org
For benzothiazole derivatives, in silico ADMET studies have been conducted to assess their drug-likeness and potential for oral bioavailability. nih.govveterinaria.org These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, which are evaluated against established rules like Lipinski's Rule of Five. nih.gov
For example, a study on benzothiazole-fused 1,3,4-oxadiazole derivatives predicted that most of the analogues had LogP values less than five, suggesting good membrane permeability. veterinaria.org Another study on a series of benzothiazole derivatives reported that the predicted ADMET properties indicated good drug-like characteristics for the lead compound. nih.gov
The table below summarizes some of the predicted ADMET properties for various benzothiazole analogues.
| Compound Series | Predicted ADMET Properties | Key Findings | Reference |
| Benzothiazole fused 1,3,4-oxadiazole derivatives | LogP, Mutagenicity, Cytotoxicity | Most analogues had LogP < 5, indicating good membrane permeability. Some were predicted to have active mutagenicity, while immune and cytotoxicity were predicted to be inactive. | veterinaria.org |
| Anticancer Benzothiazole Derivatives | Drug properties | The lead compound was predicted to have good drug properties. | nih.gov |
| Benzothiazole-2-thione derivatives | CNS activity, logPo/w, logHERG, PCaco-2, logBB, PMDCK, logKp, logKHSA, HOA | The predicted values for these parameters were within the ranges defined for 95% of drugs, and the predicted CNS activity was medium to high. | medipol.edu.tr |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Studies on related thiazole and benzothiazole structures reveal key electronic features. DFT calculations show that in many benzothiazole derivatives, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are distributed differently across the molecule. researchgate.net For instance, the HOMO may be delocalized on one part of the molecule while the LUMO is localized on the benzothiazole moiety, which facilitates intramolecular charge transfer (ICT). researchgate.net This charge transfer is a crucial aspect of their electronic properties. The energy gap (Eg) between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity.
Theoretical calculations on polythiophenes containing a benzo[d]thiazole unit demonstrated that the addition of the benzothiazole group can significantly decrease the HOMO-LUMO energy gap, in some cases by a substantial amount. nih.gov This suggests that the benzothiazole core is a potent electronic modifier. The electronic structure and energy gap can be further tuned by adding different substituent groups. nih.gov Analysis of the net charge distribution using DFT helps identify electrophilic and nucleophilic sites within the molecule, predicting how it might interact with biological targets. researchgate.net For thiazole derivatives, the net charges, dipole moments, and heats of formation have been calculated to understand their reactivity. researchgate.net
| Compound System | Property | Calculated Value | Method | Reference |
|---|---|---|---|---|
| Thiazole | HOMO | -9.468 eV | ab initio/HF | researchgate.net |
| Thiazole | LUMO | 3.348 eV | ab initio/HF | researchgate.net |
| Thiazole | Energy Gap (ΔE) | 12.816 eV | ab initio/HF | researchgate.net |
| 2-Mercapto thiazole | HOMO | -8.876 eV | ab initio/HF | researchgate.net |
| 2-Mercapto thiazole | LUMO | 3.213 eV | ab initio/HF | researchgate.net |
| 2-Mercapto thiazole | Energy Gap (ΔE) | 12.089 eV | ab initio/HF | researchgate.net |
| Polythiophene w/ Benzo[d]thiazole | Energy Gap (Eg) | 0.0060 eV | DFT | nih.gov |
Mechanistic Investigations at the Molecular Level
Understanding how these compounds interact with biological systems at a molecular level is key to developing them as therapeutic agents. This involves identifying their binding modes to specific targets and elucidating the subsequent biological pathways they trigger.
Molecular docking studies have been instrumental in visualizing the binding of benzothiazole derivatives to various biological targets. These studies reveal that the benzothiazole scaffold often acts as a "hinge binder," fitting into specific pockets of enzymes and receptors.
For example, in the context of neurodegenerative diseases, derivatives of this compound have been evaluated as inhibitors of enzymes like Butyrylcholinesterase (BuChE) and Monoamine Oxidase-B (MAO-B). nih.gov Molecular modeling has shown that these compounds can effectively bind to the active site of BuChE. nih.gov Similarly, other benzothiazole derivatives have been designed to target the histamine (B1213489) H3 receptor, Acetylcholinesterase (AChE), and MAO-B, all relevant to Alzheimer's disease. tandfonline.comnih.gov
In cancer research, benzothiazole derivatives have been identified as potent kinase inhibitors. Docking studies showed that they can target the ATP-binding site of kinases like VEGFR-2 and BRAF. nih.gov The benzothiazole-2-amide moiety is crucial for interacting with the hinge region of the kinase, while other parts of the molecule form hydrogen bonds within the active site. nih.gov Another study identified benzo[d]pyrrolo[2,1-b]thiazole derivatives as selective, ATP-competitive inhibitors of the mitotic kinesin CENP-E, a target for anticancer drugs. nih.gov Docking simulations have also been used to understand the interaction between benzo[d]thiazol-2-amine derivatives and the Human Epidermal growth factor receptor (HER) enzyme, as well as DNA. nih.gov These simulations analyze hydrogen bonding, hydrophobic interactions, and binding energies to predict the most stable conformations within the target's binding site. nih.gov
| Compound/Derivative | Target | Key Interactions/Binding Mode | Reference |
|---|---|---|---|
| N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide | Butyrylcholinesterase (BuChE) | Binds to the active site. | nih.gov |
| Benzo[d]pyrrolo[2,1-b]thiazole derivatives | CENP-E Kinesin | ATP-competitive inhibition. | nih.gov |
| Benzothiazole-thiadiazole hybrids | VEGFR-2 / BRAF Kinase | Benzothiazole-2-amide interacts with the hinge region; urea (B33335) motif forms hydrogen bonds. | nih.gov |
| Benzo[d]thiazol-2-amine derivatives | HER Enzyme / DNA | Analysis of hydrogen bonding and hydrophobic interactions in the binding groove. | nih.gov |
| Pyrrolyl benzohydrazide (B10538) derivatives | InhA enzyme (ENR) | H-bonding with TYR158 and cofactor NAD+. | nih.gov |
The diverse biological activities of this compound and its analogs stem from several distinct molecular mechanisms.
Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes. Derivatives have shown potent inhibitory activity against cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), which are crucial targets in neurodegenerative disorders. nih.govnih.gov For instance, certain pyrrolidin-1-yl propanamide derivatives of benzothiazole are selective inhibitors of BuChE and MAO-B. nih.gov Another derivative, compound 3s, was identified as a multitarget-directed ligand, inhibiting AChE, BuChE, and MAO-B with IC₅₀ values of 6.7 µM, 2.35 µM, and 1.6 µM, respectively. tandfonline.comnih.gov In oncology, benzothiazole compounds have been identified as inhibitors of the mitotic kinesin CENP-E, which is essential for cell division. nih.gov
DNA Intercalation and Binding: Several benzothiazole-containing compounds exert their anticancer effects by interacting with DNA. Conjugates of pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs) with benzothiazole have been synthesized and shown to bind to DNA. researchgate.net Molecular dynamics simulations suggest these molecules can cause distortions in the DNA double helix upon binding, potentially through non-covalent interactions that disrupt the spine of hydration and alter the DNA conformation. researchgate.net This interaction can interfere with DNA replication and transcription, leading to cell death. Other studies on PBD-anthraquinone conjugates also highlight DNA binding as a key aspect of their cytotoxic activity. nih.gov
Apoptosis Induction: A common downstream effect of both enzyme inhibition and DNA damage is the induction of programmed cell death, or apoptosis. Derivatives of PYRROLO[1,2-b] nih.govnih.govnih.govBENZOTHIADIAZEPINES (PBTDs) have been shown to induce apoptosis in leukemia cells. nih.gov This process is characterized by DNA fragmentation, the cleavage of poly(ADP-ribose)polymerase (PARP), and the activation of caspase-3. nih.gov The apoptotic cascade is often mediated by the Bcl-2 family of proteins, with PBTD treatment leading to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax. nih.gov Similarly, CENP-E inhibitors derived from benzo[d]pyrrolo[2,1-b]thiazole were found to induce apoptotic cell death, leading to the inhibition of cancer cell proliferation. nih.gov
| Derivative Class | Biological Action | Key Findings | Reference |
|---|---|---|---|
| Benzothiazole-propanamide-pyrrolidine | Enzyme Inhibition | Inhibited BuChE with IC₅₀ values of 12.33-15.12 μM and showed selective MAO-B inhibition. | nih.gov |
| pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone | Enzyme Inhibition | Inhibited AChE (IC₅₀ = 6.7 µM), BuChE (IC₅₀ = 2.35 µM), and MAO-B (IC₅₀ = 1.6 µM). | tandfonline.comnih.gov |
| Benzothiazole-PBD conjugates | DNA Binding & Apoptosis | Bind to DNA, cause helix distortion, and induce apoptosis in cancer cells. | researchgate.net |
| PYRROLO[1,2-b] nih.govnih.govnih.govBENZOTHIADIAZEPINES (PBTDs) | Apoptosis Induction | Caused caspase-3 activation, PARP cleavage, and was modulated by Bcl-2 protein levels. | nih.gov |
| Benzo[d]pyrrolo[2,1-b]thiazole derivatives | Enzyme Inhibition & Apoptosis | Inhibited CENP-E, caused mitotic arrest, and induced apoptosis in tumor cells. | nih.gov |
Advanced Research Applications and Prospects
Applications in Advanced Materials Science and Optoelectronics
The benzothiazole (B30560) core is a well-established pharmacophore in medicinal chemistry and a privileged structure in materials science due to its optical and electron-accepting properties. nih.govmdpi.com The incorporation of a pyrrolidine (B122466) group can further modulate these characteristics, opening doors for specialized applications.
The benzothiazole scaffold is integral to the design of many fluorescent molecules due to its rigid structure and extended π-conjugation, which are conducive to strong fluorescence emission. nih.gov Derivatives of this core structure have been successfully developed as highly sensitive and selective fluorescent probes for various analytes and for use in biological imaging.
For instance, a turn-on two-photon fluorescent probe based on 2-benzothiazoleacetonitrile was developed for detecting hydrazine (B178648) (N₂H₄). nih.gov This probe demonstrated a significant 16-fold fluorescence enhancement in the presence of hydrazine and was successfully used for imaging the analyte in living cells and tissues. nih.gov Similarly, another sensor, 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID), was created for the fluorescent detection of cyanide ions (CN⁻). nih.gov The probe works via a nucleophilic addition mechanism that disrupts the molecule's internal charge transfer (ICT), leading to a distinct color change and a blue shift in its fluorescence emission, with a detection limit as low as 5.97 nM. nih.gov
Furthermore, the development of benzo[d]imidazo[2,1-b]thiazole-based sensors highlights the versatility of the core structure. One such sensor, 2-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-5-methoxyphenol, exhibits high selectivity and sensitivity for zinc ions (Zn²⁺) through a 'turn-on' fluorescence response. researchgate.net The chelation-enhanced fluorescence (CHEF) effect upon binding Zn²⁺ allows for the detection of this important biological ion with a detection limit of 7.5 x 10⁻⁷ mol L⁻¹. researchgate.net Research into second near-infrared (NIR-II) bioimaging has also utilized 2,1,3-benzothiadiazole (B189464) (BTD) derivatives as key acceptor cores in constructing donor-acceptor-donor type fluorophores, which offer advantages like deep tissue penetration and high signal-to-background ratios. researchgate.net These examples underscore the immense potential of the 2-(Pyrrolidin-1-yl)benzo[d]thiazole framework in creating next-generation probes for bioimaging.
The benzothiazole heterocycle possesses inherent electron-acceptor properties, making it a valuable component in the design of materials for optoelectronic devices. mdpi.com While specific research on this compound for Organic Light-Emitting Diodes (OLEDs) is nascent, the broader class of benzothiazole derivatives has shown promise in this area. The structural rigidity and thermal stability of the benzothiazole core are advantageous for creating durable and efficient emitting layers or electron-transport layers in OLED devices. The pyrrolidine substituent can be used to fine-tune the electronic properties, solubility, and solid-state morphology of the material, which are critical parameters for device performance. Future research may focus on synthesizing and evaluating functionalized this compound derivatives for their electroluminescent properties, potentially leading to their incorporation into advanced display and lighting technologies.
The development of chemosensors is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. The benzothiazole moiety is a versatile platform for designing such sensors. Its derivatives have been engineered to detect a wide array of species with high selectivity and sensitivity.
Recent studies have demonstrated the creation of benzothiazole-based fluorescent sensors for the ultra-sensitive detection of cyanide in both water and living cells. nih.govspectroscopyonline.com One such sensor, SU-1, achieved an exceptionally low detection limit of 0.27 nM, well below the World Health Organization's guideline for drinking water. spectroscopyonline.com Another probe, BID, also showed high selectivity for cyanide over other anions, with its practical applicability demonstrated on test strips and in agricultural products. nih.gov Beyond anions, thiazolidinone-based probes have been synthesized for the fluorimetric detection of metal cations like Cu²⁺, exhibiting a "turn-off" fluorescence response with a detection limit as low as 1.03 nM. nih.gov The ability to functionalize the this compound scaffold allows for the rational design of receptors that can selectively bind to specific analytes, triggering a measurable optical or electrochemical response.
| Sensor Application | Analyte | Detection Principle | Detection Limit | Reference |
| Bioimaging Probe | Hydrazine (N₂H₄) | Two-Photon Fluorescence | Not Specified | nih.gov |
| Fluorescent Sensor | Cyanide (CN⁻) | Internal Charge Transfer (ICT) Inhibition | 5.97 nM | nih.gov |
| Fluorescent Sensor | Zinc (Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | 7.5 x 10⁻⁷ M | researchgate.net |
| Chemosensor | Copper (Cu²⁺) | "Turn-off" Fluorescence | 1.03 nM | nih.gov |
| Fluorescent Sensor | Cyanide (CN⁻) | Fluorescence Quenching | 0.27 nM | spectroscopyonline.com |
Role as Biochemical Tools and Probes
The structural motif of this compound is present in molecules designed as multitarget-directed ligands (MTDLs), particularly for complex neurodegenerative conditions like Alzheimer's disease. nih.gov Researchers have synthesized benzothiazole derivatives containing pyrrolidine groups to simultaneously interact with multiple biological targets.
One promising MTDL, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (compound 3s), showed potent activity at the histamine (B1213489) H₃ receptor (Kᵢ = 0.036 μM) and also effectively inhibited key enzymes implicated in Alzheimer's pathology: acetylcholinesterase (AChE, IC₅₀ = 6.7 µM), butyrylcholinesterase (BuChE, IC₅₀ = 2.35 µM), and monoamine oxidase B (MAO-B, IC₅₀ = 1.6 µM). nih.gov Similarly, another study developed N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (compound 2c), which displayed good inhibitory potency against BuChE (IC₅₀ = 15.12 μM) and selective inhibition of MAO-B. nih.gov
The benzothiazole scaffold has also been used to develop inhibitors for other enzyme families, such as JNK mitogen-activated protein kinases, and to create agents that interfere with bacterial quorum sensing, a cell-to-cell communication process. nih.govnih.gov These findings highlight the role of the this compound structure as a valuable template for designing sophisticated biochemical tools and probes to investigate and potentially treat complex diseases.
| Biochemical Target | Compound Type | Inhibitory Activity | Reference |
| AChE, BuChE, MAO-B, H₃R | Pyrrolidinyl-benzothiazole derivative (3s) | IC₅₀ = 6.7 µM (AChE), 2.35 µM (BuChE), 1.6 µM (MAO-B); Kᵢ = 0.036 μM (H₃R) | nih.gov |
| BuChE, MAO-B | Pyrrolidinyl-propanamide derivative (2c) | IC₅₀ = 15.12 µM (BuChE); 60.10% inhibition at 100 µM (MAO-B) | nih.gov |
| JNK Kinases | 2-Thioether-benzothiazoles | Potent, allosteric inhibition | nih.gov |
| Quorum Sensing (LasR) | Benzo[d]thiazole-2-thiol derivatives | Anti-biofilm formation | nih.gov |
Catalytic and Organic Synthesis Applications
While not typically used as a catalyst itself, this compound and its constituent parts are central to many organic synthesis strategies. The synthesis of the benzothiazole ring often involves the acid-catalyzed cyclization of 2-aminothiophenols with various reagents. researchgate.net The pyrrolidine ring is a ubiquitous feature in bioactive compounds and is a valuable building block for constructing other important heterocycles. mersin.edu.tr
The synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks has been achieved through a versatile two-step protocol involving the reaction of pyrrolidines with benzoylisothiocyanate, followed by cyclization with α-bromo ketones. mersin.edu.tr Such methods allow for the creation of a diverse library of derivatives for biological screening. Furthermore, the 2-(Pyrrolidin-1-yl)thiazole scaffold serves as a crucial intermediate or building block for constructing more complex molecules with desired therapeutic or material properties. Its chemical structure allows for further reactions, such as oxidation or substitution, to generate novel compounds.
Emerging Research Avenues and Future Outlook for this compound Research
The future of research on this compound and its derivatives is bright and multifaceted. The proven success of the benzothiazole core in fluorescent probes and sensors points toward the development of new agents for detecting a wider range of biologically and environmentally important species. A key avenue will be the design of probes for NIR-II imaging, which offers significant advantages for deep-tissue in vivo studies. researchgate.net
In medicinal chemistry, the MTDL approach is gaining momentum for treating complex multifactorial diseases. nih.gov The this compound scaffold is an excellent starting point for designing new ligands that can modulate multiple targets, such as different enzymes and receptors involved in neurodegeneration. Further exploration of its derivatives as enzyme inhibitors and antimicrobial agents, particularly those targeting mechanisms like quorum sensing, remains a promising field. nih.gov
From a materials science perspective, a logical next step is the systematic investigation of these compounds in optoelectronic applications like OLEDs. By strategically modifying the core structure, researchers can tune the HOMO/LUMO energy levels and emissive properties to create novel, high-performance materials. The synthetic versatility of this compound class ensures that a vast chemical space remains to be explored, promising the discovery of new molecules with unique and valuable properties for science and technology.
Exploration of Novel Therapeutic Indications
The inherent versatility of the benzothiazole core has prompted researchers to investigate its derivatives against a multitude of diseases. nih.gov While initial studies have focused on certain areas, the unique properties of compounds like this compound suggest their potential in novel therapeutic indications beyond their primary targets.
Research into benzothiazole derivatives has revealed a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govmdpi.comnih.gov This broad activity profile suggests that derivatives of this compound could be explored for new uses. For instance, the neuroprotective effects seen in some benzothiazoles used for neurodegenerative diseases could be relevant for other neurological conditions. nih.govmdpi.com
A significant area of exploration is in the field of neurodegenerative diseases. Given that diseases like Alzheimer's are multifactorial, compounds that can interact with multiple biological targets are highly sought after. nih.gov A derivative containing the pyrrolidinyl moiety, specifically pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (compound 3s), has been identified as a promising multi-target-directed ligand for Alzheimer's disease. nih.govnih.gov This compound demonstrates inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in Alzheimer's pathology. nih.govnih.gov This multi-targeting capability opens the door for investigating its efficacy in other complex diseases with multiple pathological pathways.
Furthermore, novel benzothiazole derivatives have been synthesized and evaluated as potential anticonvulsants, with some showing promising activity in preclinical models like the maximal electroshock seizure (MES) test. nih.gov Other research has focused on developing benzothiazole-based agents as antitubercular and antibacterial agents, indicating a potential role in combating infectious diseases. researchgate.netresearchgate.net
Development of Next-Generation Therapeutic Agents
The development of next-generation therapeutic agents from the this compound scaffold focuses on enhancing potency, selectivity, and pharmacokinetic profiles through structural modifications. The goal is to create multi-target-directed ligands (MTDLs) that can address complex diseases more effectively than traditional single-target drugs. nih.gov
The strategy of creating MTDLs is exemplified by the development of benzothiazole derivatives for Alzheimer's disease. nih.gov Researchers have synthesized new compounds based on the benzothiazole scaffold to act as histamine H3 receptor (H3R) ligands, while also evaluating their effects on enzymes implicated in Alzheimer's, such as cholinesterases and MAO-B. nih.gov
One such derivative, compound 3s [pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone], emerged from this research as a highly promising MTDL. nih.govnih.gov Its activity profile showcases the potential of this chemical family.
Table 1: Multi-Target Activity of Benzothiazole Derivative 3s
| Target | Type of Inhibition | Potency |
|---|---|---|
| Histamine H3 Receptor (H3R) | Ki | 0.036 µM |
| Acetylcholinesterase (AChE) | IC50 | 6.7 µM |
| Butyrylcholinesterase (BuChE) | IC50 | 2.35 µM |
| Monoamine Oxidase B (MAO-B) | IC50 | 1.6 µM |
Data sourced from studies on novel benzothiazole derivatives for Alzheimer's disease. nih.govnih.gov
This multi-target profile suggests that compound 3s could be a lead structure for developing new agents against Alzheimer's disease. nih.govnih.gov The development process involves synthesizing a series of related compounds and establishing a structure-activity relationship (SAR) to optimize the inhibitory activities. For example, another derivative, compound 4b [3-(azepan-1-yl)propyloxy-linked benzothiazole], showed even higher affinity for the H3R target with a Ki value of 0.012 μM, although its multi-target profile was different. nih.govnih.gov
Future development will likely involve fine-tuning the scaffold to balance the activities against different targets, thereby creating a new generation of drugs with enhanced therapeutic efficacy for complex neurodegenerative disorders. nih.gov
Integration with Systems Biology and Omics Approaches
Understanding the full therapeutic potential and mechanism of action of complex molecules like this compound derivatives requires advanced analytical methods. Systems biology, combined with various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics), provides a holistic framework for elucidating the intricate molecular interactions within a biological system. nih.govmdpi.comfrontiersin.org
For a multi-target drug, such as the benzothiazole derivatives being investigated for Alzheimer's disease, a systems biology approach is invaluable. nih.govnih.gov Instead of studying a single target, researchers can analyze how the compound affects entire networks and pathways. nih.gov For instance, transcriptomics can reveal changes in gene expression in neuronal cells upon treatment, while proteomics can identify alterations in protein levels and post-translational modifications. nih.govmdpi.com Metabolomics would allow for the analysis of downstream effects on cellular metabolism.
Table 2: Application of Omics in Drug Development
| Omics Field | Application in Research | Potential Insights for Benzothiazole Derivatives |
|---|---|---|
| Genomics | Identifies genetic predispositions and drug targets. | Understanding patient populations that may respond best to treatment. |
| Transcriptomics | Studies gene expression changes in response to a compound. nih.gov | Revealing the full range of signaling pathways modulated by the drug. nih.gov |
| Proteomics | Analyzes the entire protein complement of a cell or tissue. nih.gov | Identifying direct binding partners and off-target effects. nih.govmdpi.com |
| Metabolomics | Measures the complete set of small-molecule metabolites. mdpi.com | Uncovering downstream effects on cellular function and potential biomarkers of drug response. |
This table illustrates how different omics technologies can be applied to the study of novel therapeutic agents.
The integration of these large-scale datasets allows for the construction of comprehensive molecular models of a drug's effect. wiley-vch.de This approach can help identify not only the intended therapeutic actions but also potential off-target effects, leading to the development of safer and more effective drugs. mdpi.com By applying these methods to compounds like this compound derivatives, researchers can gain a deeper understanding of their complex biology and identify new therapeutic opportunities. frontiersin.org This systems-level analysis is crucial for moving beyond a "one-target, one-molecule" paradigm and fully realizing the potential of multi-target agents. nih.gov
Contributions to Agrochemical and Industrial Chemistry
The utility of the benzothiazole scaffold is not limited to pharmaceuticals. The chemical properties of these compounds make them valuable in other areas, such as agrochemical and industrial applications.
In agrochemistry, there is a constant need for new compounds to act as pesticides and herbicides. Research has shown that benzothiazole derivatives can possess insecticidal properties. researchgate.net For example, a series of novel dithiophosphonates synthesized from a benzothiazole starting material exhibited potent insecticidal activity against the polyphagous insect Plutella xylostella. researchgate.net This suggests that the this compound core could be a valuable building block for developing new crop protection agents.
A related compound, 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde, is noted for its utility in synthesizing agrochemicals and functional materials. chemimpex.com Its stability and reactivity make it a versatile intermediate for creating a variety of derivatives with potential industrial applications. chemimpex.com This highlights the broader potential of the pyrrolidinyl-thiazole chemical family in materials science and industrial synthesis. The unique electronic and coordination properties of the benzothiazole ring system also make it attractive for the development of functional materials, such as dyes or components in electronic devices. mdpi.com
Table 3: Mentioned Compounds
| Compound Name | Chemical Name / Description |
|---|---|
| This compound | The subject compound of the article. |
| Riluzole | 2-amino-6-(trifluoromethoxy)benzothiazole |
| Frentizole | 1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylurea |
| Compound 3s | pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone |
| Compound 4b | 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Pyrrolidin-1-yl)benzo[d]thiazole derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling pyrrolidine with benzo[d]thiazole precursors under catalytic conditions. For example, alkylation procedures (e.g., reacting 2-(3-chloropropyl)benzo[d]thiazole with amines in acetonitrile using K₂CO₃/KI as base catalysts) yield derivatives with ~32–96% efficiency . Copper-catalyzed coupling or condensation reactions (e.g., using 2-aminothiophenol with aldehydes) are also employed for structural diversification . Optimization involves adjusting solvent systems (e.g., ethanol vs. CH₃CN), catalyst loadings, and reflux durations (12–24 hours) to maximize yields .
Q. How can researchers verify the structural integrity and purity of synthesized this compound derivatives?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1710 cm⁻¹, N-H stretches at ~3269–3171 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions (e.g., aromatic protons at δ7.94–8.01 ppm in CD₃OD) .
- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages .
- Melting Points : Serve as preliminary purity indicators (e.g., 158–160°C for compound 7) .
Advanced Research Questions
Q. What computational strategies are used to predict the electronic and thermodynamic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, ionization potentials, and atomization energies. For example, incorporating exact-exchange terms improves thermochemical accuracy, achieving <2.4 kcal/mol deviation in atomization energies . These models guide experimental design by predicting reactivity and stability under varying conditions.
Q. How do researchers address contradictions in bioactivity data across studies of benzothiazole derivatives?
- Methodological Answer : Discrepancies arise from variations in assay protocols (e.g., cell lines, concentrations). To resolve these:
- Standardized Assays : Use consistent models (e.g., neuroprotective assays in SH-SY5Y cells) and controls .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-bromophenyl groups altering IC₅₀ values) .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .
Q. What advanced techniques optimize reaction yields in heterogeneous catalytic systems for benzo[d]thiazole synthesis?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Testing Pd/C, CuI, or heterogeneous zeolites to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to <1 hour) while maintaining >85% yield .
- Solvent-Free Conditions : Minimize side reactions (e.g., using neat conditions for cyclocondensation) .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
